REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][N:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[C:18]([N+:23]([O-])=O)[CH:17]=1.C(O)(=O)C>CCO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][N:7]=[C:6]2[O:15][C:16]1[CH:17]=[C:18]([NH2:23])[C:19]([NH2:22])=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=NC=NC2=CC1OC)OC1=CC(=C(C=C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken under H2 for 18 h at 55 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH/H2O
|
Type
|
ADDITION
|
Details
|
NH4OH was added
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by column chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=NC=NC2=CC1OC)OC=1C=C(C(=CC1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |